molecular formula C28H26N4O3S2 B2766648 N-(2,6-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 932449-09-7

N-(2,6-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Cat. No. B2766648
CAS RN: 932449-09-7
M. Wt: 530.66
InChI Key: QIELXEKGTRSPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C28H26N4O3S2 and its molecular weight is 530.66. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with benzothiazoline and acetamide analogs have been studied for their electronic properties and potential use in dye-sensitized solar cells (DSSCs). They exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Furthermore, these compounds have been investigated for their non-linear optical (NLO) activity and interactions with proteins such as Cyclooxygenase 1 (COX1), indicating potential applications in biochemical sensors or drug discovery (Mary et al., 2020).

Antitumor and Antioxidant Activities

Derivatives of benzothiazole have shown promising antitumor activities against various cancer cell lines, indicating their potential as antitumor agents. Specifically, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated significant anticancer activity, suggesting their utility in developing new cancer therapeutics (Yurttaş et al., 2015). Additionally, novel benzyl/phenyl acetamide derivatives have been synthesized and evaluated for their antioxidant activities, further highlighting the versatility of such compounds in scientific research (Ahmad et al., 2012).

Antimicrobial and Anti-Inflammatory Properties

Research into novel benzothiazole pyrimidine derivatives has revealed significant antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Maddila et al., 2016). Moreover, derivatives of N-(3-chloro-4-fluorophenyl) acetamides have shown anti-inflammatory activity, offering potential in the treatment of inflammation-related conditions (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2/c1-18-8-6-11-21(14-18)16-32-23-13-5-4-12-22(23)27-24(37(32,34)35)15-29-28(31-27)36-17-25(33)30-26-19(2)9-7-10-20(26)3/h4-15H,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIELXEKGTRSPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

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